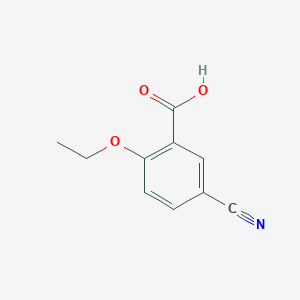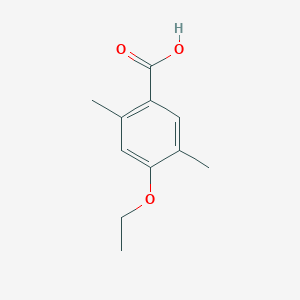
5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine is a chemical compound characterized by its bromine and furan groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including nucleophilic substitution reactions. One common approach involves the reaction of 2,3-diaminopyridine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its antibacterial and antifungal activities, which could lead to the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparación Con Compuestos Similares
2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
Uniqueness: Compared to similar compounds, 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine stands out due to its specific arrangement of functional groups, which can lead to different reactivity and biological activity. Its unique structure allows for diverse applications in various fields.
Propiedades
IUPAC Name |
5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-4-9(12)10(13-5-7)14-6-8-2-1-3-15-8/h1-5H,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYENZMGYTOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-fluorophenyl)-2-[(2-oxo-1,2-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7845331.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)
![6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7845354.png)

![Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-](/img/structure/B7845361.png)
![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)
